molecular formula C9H11FO2 B13011777 7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one

7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one

Cat. No.: B13011777
M. Wt: 170.18 g/mol
InChI Key: ZUNBKDFOWOYZAE-UHFFFAOYSA-N
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Chemical Reactions Analysis

7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the double bond.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for drug discovery, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: In the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 7th position and the hydroxyl group at the 8th position play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site or modulate receptor function by altering the conformation of the receptor .

Comparison with Similar Compounds

7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-one can be compared with other similar compounds, such as:

    7-Fluoro-8-hydroxyspiro[3.5]non-7-en-6-ol: Similar structure but with a hydroxyl group instead of a ketone.

    7-Fluoro-8-methoxyspiro[3.5]non-7-en-6-one: Similar structure but with a methoxy group instead of a hydroxyl group.

    7-Chloro-8-hydroxyspiro[3.5]non-7-en-6-one: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

7-fluoro-6-hydroxyspiro[3.5]non-6-en-8-one

InChI

InChI=1S/C9H11FO2/c10-8-6(11)4-9(2-1-3-9)5-7(8)12/h11H,1-5H2

InChI Key

ZUNBKDFOWOYZAE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=C(C(=O)C2)F)O

Origin of Product

United States

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